Cas no 63203-48-5 (ethyl 1-aminocyclohexane-1-carboxylate hydrochloride)

Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride is a versatile intermediate in organic synthesis. It exhibits high purity and excellent stability, making it ideal for pharmaceutical applications. Its unique chemical structure allows for selective reactions, enhancing yield and purity in chemical transformations. This compound is suitable for synthesis of amino acids, pharmaceuticals, and agrochemicals, offering a reliable solution for complex organic synthesis processes.
ethyl 1-aminocyclohexane-1-carboxylate hydrochloride structure
63203-48-5 structure
商品名:ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
CAS番号:63203-48-5
MF:C9H17NO2.HCl
メガワット:207.69772
MDL:MFCD07366916
CID:1649041
PubChem ID:11241228

ethyl 1-aminocyclohexane-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
    • 1-aminocyclohexanecarboxylic acid ethyl ester hydrochloride
    • Ethyl-1-aminocyclohexane-1-carboxylate
    • CTK5B8082
    • AC1Q39WL
    • 1-Amino-cyclohexancarbonsaeure-aethylester, Hydrochlorid
    • ethyl 1-aminocyclohexancarboxylate hydrogen chloride
    • SureCN242120
    • ethyl 1-aminocyclohexanecarboxylate hydrochloride
    • PubChem15635
    • Ethyl 1-aminocyclohexane-1-carboxylate Hydrochloride
    • AGN-PC-00531P
    • 1-Amino-cyclohexanecarboxylic acid ethyl ester HCl
    • 1‐AMINO‐CYCLOHEXANECARBOXYLIC ACID ETHYL ESTER HCL
    • 1-amino-cyc
    • Ethyl 1-aminocyclohexane-1-carboxylate
    • hydrochloride
    • AKOS015958694
    • SB38035
    • A917570
    • ethyl 1-aminocyclohexane-1-carboxylate;hydrochloride
    • MFCD07366916
    • Ethy 1-aminocyclohexancarboxylate hydrogen chloride
    • Ethyl 1-aminocyclohexanecarboxylate HCl
    • Z444311400
    • 1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride (H-Ac6c-OEt.HCl)
    • DTXSID80459794
    • Ethyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
    • 63203-48-5
    • Ethyl1-aminocyclohexanecarboxylatehydrochloride
    • EN300-43194
    • DB-334022
    • SCHEMBL242120
    • 1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride, AldrichCPR
    • YBPDXXIYJYURHS-UHFFFAOYSA-N
    • CS-0045365
    • DS-8873
    • SY096668
    • F9995-1506
    • ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
    • MDL: MFCD07366916
    • インチ: InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3;1H
    • InChIKey: YBPDXXIYJYURHS-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1(CCCCC1)N.Cl

計算された属性

  • せいみつぶんしりょう: 207.10274
  • どういたいしつりょう: 207.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • PSA: 52.32

ethyl 1-aminocyclohexane-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-43194-0.25g
ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
63203-48-5 95.0%
0.25g
$163.0 2025-03-21
Chemenu
CM200904-1g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
63203-48-5 95%
1g
$114 2021-08-05
eNovation Chemicals LLC
D972125-5g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
63203-48-5 95%
5g
$455 2024-07-28
Enamine
EN300-43194-10.0g
ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
63203-48-5 95.0%
10.0g
$1886.0 2025-03-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0180S-25g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
63203-48-5 97%
25g
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0180S-1g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
63203-48-5 97%
1g
831.08CNY 2021-05-07
abcr
AB286102-5 g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride; .
63203-48-5
5g
€369.50 2022-06-11
Enamine
EN300-43194-5.0g
ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
63203-48-5 95.0%
5.0g
$1022.0 2025-03-21
eNovation Chemicals LLC
D972125-25g
1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride
63203-48-5 95%
25g
$1555 2025-02-24
Ambeed
A101085-5g
Ethyl 1-aminocyclohexanecarboxylate hydrochloride
63203-48-5 97%
5g
$253.0 2024-08-02

ethyl 1-aminocyclohexane-1-carboxylate hydrochloride 関連文献

ethyl 1-aminocyclohexane-1-carboxylate hydrochlorideに関する追加情報

Introduction to Ethyl 1-aminocyclohexane-1-carboxylate Hydrochloride (CAS No. 63203-48-5)

Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (CAS No. 63203-48-5) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. This compound, characterized by its cyclohexane ring substituted with an amino group and a carboxylate ester, has garnered considerable attention due to its structural and functional properties.

The chemical structure of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride consists of a cyclohexane core linked to an ethyl ester group and an amino group, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in synthesizing various pharmacologically active molecules.

In recent years, ethyl 1-aminocyclohexane-1-carboxylate hydrochloride has been extensively studied for its potential in the development of novel therapeutic agents. Its ability to serve as a building block for more complex molecules has been exploited in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound's chiral center offers opportunities for the development of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to racemic mixtures.

One of the most compelling aspects of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride is its role in the synthesis of bioactive peptides and proteins. The cyclohexane ring can mimic the conformational flexibility of natural amino acids, allowing for the design of peptidomimetics that can interact with biological targets with high specificity. This has led to significant advancements in the field of protease inhibition, where such compounds have shown promise in treating conditions like cancer and infectious diseases.

Recent research has also highlighted the compound's utility in the development of ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in various physiological processes, and their dysregulation is associated with numerous diseases. Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride-based ligands have been designed to selectively modulate GPCR activity, offering new avenues for therapeutic intervention. For instance, studies have demonstrated its potential in developing drugs for treating depression and anxiety by targeting serotonin receptors.

The compound's versatility extends to its application in medicinal chemistry as a scaffold for drug discovery. Its structural features allow for easy modification at multiple sites, enabling chemists to explore a wide range of chemical space. This has led to the identification of several lead compounds that are currently undergoing preclinical testing. The ability to fine-tune the properties of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride derivatives has made it an indispensable tool in academic and industrial research laboratories.

In addition to its pharmaceutical applications, ethyl 1-aminocyclohexane-1-carboxylate hydrochloride has found utility in biochemical research. Its role as a substrate or intermediate in enzymatic reactions has been explored, providing insights into metabolic pathways and enzyme mechanisms. This has contributed to a deeper understanding of biological processes and has facilitated the development of new diagnostic tools and therapeutic strategies.

The synthesis of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification are commonly employed in its preparation.

The safety profile of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies have confirmed that when used appropriately, the compound is well-tolerated and does not pose significant risks to human health or the environment.

As research continues to evolve, the applications of ethyl 1-aminocyclohexane-1-carboxylate hydrochloride are expected to expand further. Emerging technologies such as computational chemistry and artificial intelligence are being leveraged to accelerate drug discovery processes, and this compound is likely to play a pivotal role in these advancements. Its unique structural features and functional properties make it an ideal candidate for developing next-generation therapeutics that address unmet medical needs.

In conclusion, ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (CAS No. 63203-48-5) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemical research. Its structural versatility, coupled with its broad range of applications, positions it as a cornerstone molecule in drug development efforts worldwide. As scientific understanding progresses, it is anticipated that this compound will continue to contribute to groundbreaking discoveries that improve human health and well-being.

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